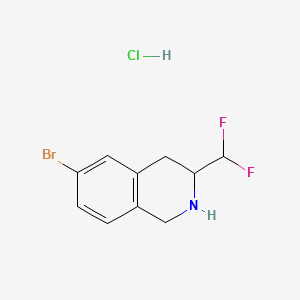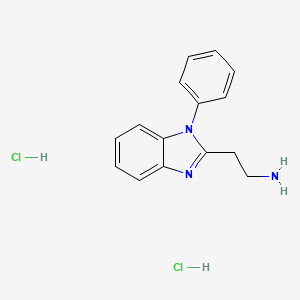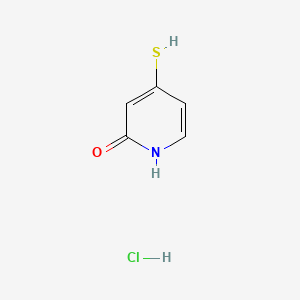![molecular formula C9H14O B13479556 6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
6,6-Dimethylspiro[3.3]heptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethylspiro[3.3]heptan-1-one is a cyclic ketone compound characterized by its unique spiro structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a ketone in the presence of a catalyst to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 6,6-Dimethylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
科学研究应用
6,6-Dimethylspiro[3.3]heptan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6,6-Dimethylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its biological activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
相似化合物的比较
6,6-Dimethylspiro[3.3]heptan-2-one: A closely related compound with a similar spiro structure but differing in the position of the ketone group.
1,6-Dioxaspiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups and properties.
Uniqueness: 6,6-Dimethylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the position of the ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
2,2-dimethylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8(2)5-9(6-8)4-3-7(9)10/h3-6H2,1-2H3 |
InChI 键 |
WTRXAZLVRTUCHS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(C1)CCC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)



![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)


